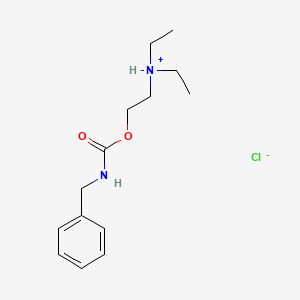
C.I. Disperse Blue 79 (Cl/ethoxy)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. Disperse Blue 79 (Cl/ethoxy) is an organic dye belonging to the class of disperse dyes. It is primarily used in the textile industry for dyeing synthetic fibers such as polyester. The compound is known for its vibrant blue color and excellent dyeing properties. Its chemical formula is C24H27BrN6O10, and it has a molecular weight of 639.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Disperse Blue 79 (Cl/ethoxy) typically involves the azo coupling reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with an appropriate coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of C.I. Disperse Blue 79 (Cl/ethoxy) involves large-scale azo coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is usually isolated by filtration, washed, and dried to obtain the dye in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
C.I. Disperse Blue 79 (Cl/ethoxy) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the dye.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
C.I. Disperse Blue 79 (Cl/ethoxy) has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye chemistry and photochemistry.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic dye.
Industry: Widely used in the textile industry for dyeing synthetic fibers, and in the production of colored plastics and inks
Mécanisme D'action
The mechanism of action of C.I. Disperse Blue 79 (Cl/ethoxy) involves its interaction with the target substrate, typically synthetic fibers. The dye molecules penetrate the fiber matrix and form non-covalent interactions such as hydrogen bonding and van der Waals forces. The azo bond in the dye is responsible for its color properties, and the electron distribution in the molecule affects its absorption spectrum .
Comparaison Avec Des Composés Similaires
C.I. Disperse Blue 79 (Cl/ethoxy) can be compared with other disperse dyes such as:
- C.I. Disperse Blue 56
- C.I. Disperse Blue 60
- C.I. Disperse Blue 73
Uniqueness
C.I. Disperse Blue 79 (Cl/ethoxy) is unique due to its specific chemical structure, which imparts distinct dyeing properties and colorfastness. Its ability to form stable interactions with synthetic fibers makes it a preferred choice in the textile industry .
Propriétés
Numéro CAS |
21429-43-6 |
|---|---|
Formule moléculaire |
C24H27ClN6O10 |
Poids moléculaire |
595.0 g/mol |
Nom IUPAC |
2-[5-acetamido-N-(2-acetyloxyethyl)-4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate |
InChI |
InChI=1S/C24H27ClN6O10/c1-5-39-23-13-20(27-28-24-18(25)10-17(30(35)36)11-22(24)31(37)38)19(26-14(2)32)12-21(23)29(6-8-40-15(3)33)7-9-41-16(4)34/h10-13H,5-9H2,1-4H3,(H,26,32) |
Clé InChI |
COHDSNUKFGNOIB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)N(CCOC(=O)C)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



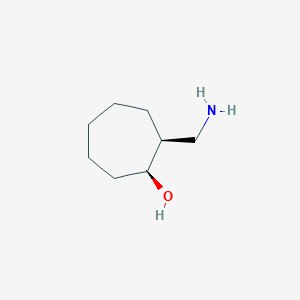
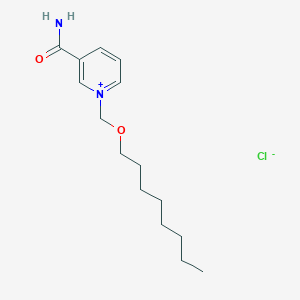
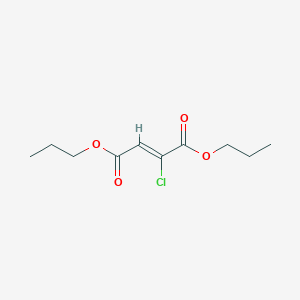
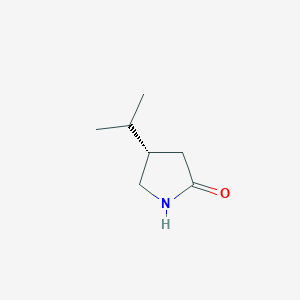
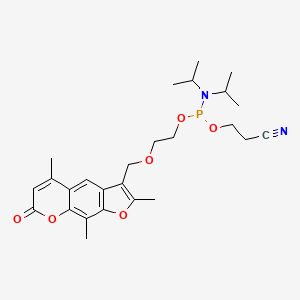

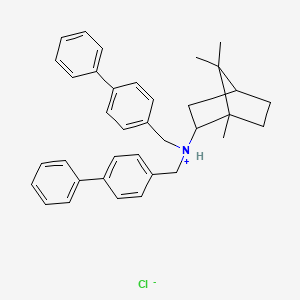
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
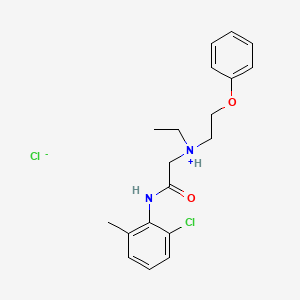
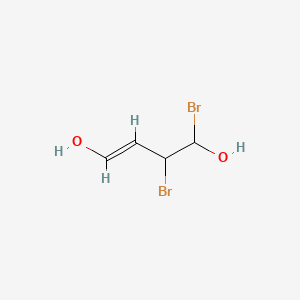

![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
